4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
描述
BenchChem offers high-quality 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-fluoro-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-15-2-4-16(5-3-15)14-30-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(29)17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHULRTFRQZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine derivatives. These studies can provide insights into the potential ADME properties of the compound, but specific studies on this compound would be needed for accurate information.
Result of Action
Given the wide range of pharmacological activities associated with triazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.
常见问题
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Thioether formation : Reacting 6-mercapto-triazolopyridazine with 4-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether group .
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the 4-fluorobenzoyl moiety to the ethylamine-linked triazolopyridazine core .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Critical parameters : Maintain inert atmosphere during coupling reactions and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: How is structural confirmation and purity assessment performed?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorobenzamide aromatic protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ expected m/z ~520.18) .
- HPLC : Retention time consistency (e.g., 12.3 min on C18 column) and UV-Vis absorption (λmax ~260 nm) for purity .
Note : Use deuterated DMSO for NMR to enhance solubility of the hydrophobic core .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays (IC50 determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with 48-hour exposure and EC50 calculation .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and DMSO vehicle controls .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Modify substituents : Synthesize analogs with variations in the 4-methylbenzylthio group (e.g., 4-nitrobenzyl, 3-trifluoromethylbenzyl) to assess electronic effects .
- Evaluate bioisosteres : Replace the triazole ring with imidazole or pyrazole and compare activity .
- Assay design : Test analogs in parallel against primary targets (e.g., kinase panels) and off-targets (e.g., CYP450 enzymes) to identify selectivity drivers .
Key metric : Correlate logP (calculated via HPLC retention) with cellular permeability .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Replicate assays : Repeat conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) .
- Analytical validation : Use LC-MS to confirm compound stability in assay buffers (e.g., pH 7.4 PBS) and rule out degradation .
- Orthogonal assays : Validate cytotoxicity findings via apoptosis markers (Annexin V/PI staining) alongside MTT .
Case example : Discrepancies in IC50 values may arise from differences in cell passage number or serum concentration .
Advanced: What methodologies assess metabolic stability and pharmacokinetics?
Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
- Plasma stability : Monitor degradation in rat plasma (37°C, 24 hours) to estimate half-life .
- In vivo PK : Administer IV/PO doses in rodents and collect plasma for AUC and bioavailability calculations .
Optimization : Introduce metabolically stable groups (e.g., cyclopropyl instead of methylbenzyl) to improve stability .
Advanced: How to identify molecular targets and binding mechanisms?
Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads and pull down proteins from cell lysates, followed by SDS-PAGE/MS identification .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., kinases) .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
Validation : CRISPR knockouts of putative targets to confirm loss of compound efficacy .
Advanced: How to design in vivo efficacy studies for oncology applications?
Answer:
- Xenograft models : Implant HT-29 (colon cancer) cells in nude mice and administer compound (10–50 mg/kg, QD) for 21 days .
- Endpoints : Tumor volume (caliper measurements), body weight, and histopathology .
- PK/PD integration : Measure plasma concentrations and correlate with tumor phospho-kinase levels (e.g., p-ERK via Western blot) .
Controls : Include vehicle and standard-of-care (e.g., 5-FU) groups .
Advanced: What strategies improve solubility and formulation?
Answer:
- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
- Nanoformulations : Prepare liposomal or PEGylated nanoparticles (DLS size <200 nm) to enhance bioavailability .
- Co-solvents : Use 10% DMSO/30% PEG-300 in saline for IV dosing .
Characterization : Assess stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Advanced: How to elucidate binding modes using crystallography?
Answer:
- Protein crystallization : Co-crystallize the compound with target kinases (e.g., EGFR T790M mutant) in 20% PEG 3350, pH 8.5 .
- Data collection : Use synchrotron X-ray (1.8 Å resolution) and refine structures with PHENIX .
- Analysis : Identify key interactions (e.g., fluorine-mediated halogen bonds with Leu788) using PyMOL .
Limitation : Requires high-quality protein crystals, which may necessitate mutagenesis (e.g., removing flexible loops) .
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